Bienvenue dans la boutique en ligne BenchChem!

2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

DHFR inhibition antifolate dual-targeting

2,2-Dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS 5485-58-5) is a synthetic dibenzophenanthridine derivative that belongs to a chemotype explored for dual enzyme inhibition in cancer metabolism. The compound has been profiled against dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), two validated targets in oncology, and shows a unique selectivity window that distinguishes it from both clinical antifolates and other in-class dibenzophenanthridines optimized solely for glutaminase C (GAC) inhibition.

Molecular Formula C23H21NOS
Molecular Weight 359.5 g/mol
CAS No. 5485-58-5
Cat. No. B5115358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
CAS5485-58-5
Molecular FormulaC23H21NOS
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5)C(=O)C1)C
InChIInChI=1S/C23H21NOS/c1-23(2)12-16-20-15-7-4-3-6-14(15)9-10-17(20)24-22(19-8-5-11-26-19)21(16)18(25)13-23/h3-11,22,24H,12-13H2,1-2H3
InChIKeyPSELCMHQLBCVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5-(thiophen-2-yl)tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS 5485-58-5): A Dual-Targeting Small-Molecule Probe with Differentiated Selectivity


2,2-Dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS 5485-58-5) is a synthetic dibenzophenanthridine derivative that belongs to a chemotype explored for dual enzyme inhibition in cancer metabolism [1]. The compound has been profiled against dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), two validated targets in oncology, and shows a unique selectivity window that distinguishes it from both clinical antifolates and other in-class dibenzophenanthridines optimized solely for glutaminase C (GAC) inhibition [2].

Why Generic Substitution Fails for 2,2-Dimethyl-5-(thiophen-2-yl)tetrahydrobenzo[a]phenanthridin-4(1H)-one: Structural Determinants of Target Engagement


Within the dibenzophenanthridine chemotype, substitution at the 5-position is the primary driver of target selectivity [1]. The thiophen-2-yl moiety of this compound enforces a distinct electronic and steric environment compared to the bulky, nonplanar substituents (e.g., tert-butylphenyl) required for potent GAC inhibition, as demonstrated by the SAR of compound 968 and its analogs [2]. Conversely, this planar heteroaryl group does not preclude DHFR binding, enabling a dual DHFR/TrxR inhibitory profile that is absent in GAC-optimized analogs. Simply substituting a generic dibenzophenanthridine or a single-target antifolate will not recapitulate this compound's specific polypharmacology, making direct replacement scientifically invalid without re-profiling both target engagement and off-target liability.

Product-Specific Quantitative Evidence Guide: Selecting 2,2-Dimethyl-5-(thiophen-2-yl)tetrahydrobenzo[a]phenanthridin-4(1H)-one for DHFR/TrxR Dual-Targeting Studies


DHFR Inhibitory Potency: Comparable to Methotrexate but with Co-Inhibition of Thioredoxin Reductase

This compound inhibits recombinant human DHFR with an IC50 of 6.10 nM [1], placing its potency in the same low-nanomolar range as the clinical antifolate methotrexate (MTX), which typically exhibits a DHFR IC50 of approximately 20 nM under comparable assay conditions [2]. Unlike MTX, this compound simultaneously inhibits rat thioredoxin reductase 1 (TrxR1) with IC50 values of 4.60 μM and 7.50 μM (30-min and 60-min DTNB reduction assays, respectively) [1], a secondary pharmacology absent in MTX and most classical antifolates.

DHFR inhibition antifolate dual-targeting cancer

Selectivity Window: DHFR versus Thioredoxin Reductase (TrxR)

The compound exhibits a 754-fold selectivity window for DHFR (IC50 6.10 nM) over TrxR (IC50 4.60 μM) in the same in vitro panel [1]. This quantified selectivity contrasts with the pan-assay interference or indiscriminate reactivity observed with some electrophilic TrxR inhibitors, and it defines a therapeutic index basis for cellular studies [2]. No comparable dual-inhibition selectivity ratio has been reported for the glutaminase-optimized dibenzophenanthridine series (e.g., compound 968, 23, or 24), which were not profiled against DHFR [2].

selectivity DHFR thioredoxin reductase off-target

Structural Differentiation from Glutaminase C (GAC) Pharmacophore: Absence of Key Bulky Substituent

The established SAR for dibenzophenanthridine-based GAC inhibition mandates a large, nonplanar substituent (e.g., tert-butyl, isopropyl) at the para-position of the 5-phenyl ring for activity; compound 23 (tert-butyl) achieves 97–99% GAC inhibition at 25–50 μM, while compound 14 (unsubstituted phenyl) shows only 9–59% inhibition at the same concentrations [1]. The target compound replaces the entire phenyl ring with a planar, electron-rich thiophen-2-yl group, structurally precluding it from satisfying the steric bulk requirement for potent GAC inhibition [2]. This structural divergence is predicted to functionally eliminate GAC activity, creating a selectivity filter that distinguishes this compound from 968-class GAC inhibitors.

glutaminase GAC structure-activity relationship selectivity

TrxR Inhibitory Potency: Comparable to Reference Chalcone-Based TrxR Inhibitors but with Concomitant DHFR Activity

The compound inhibits recombinant rat TrxR1 with an IC50 of 4.60 μM (60-min DTNB reduction assay) [1]. This potency is comparable to several synthetic chalcone-derived TrxR inhibitors reported in the literature, which typically exhibit IC50 values in the 1–10 μM range [2]. However, chalcone-based TrxR inhibitors do not co-inhibit DHFR at therapeutically relevant concentrations, whereas the target compound delivers single-digit nanomolar DHFR inhibition simultaneously, as confirmed by the BindingDB dataset [1].

thioredoxin reductase chalcone dual inhibitor redox

Recommended Research and Industrial Application Scenarios for 2,2-Dimethyl-5-(thiophen-2-yl)tetrahydrobenzo[a]phenanthridin-4(1H)-one


Dual DHFR/TrxR Inhibition Mechanistic Studies in Antifolate-Resistant Cancer Models

This compound's quantified dual-target profile (DHFR IC50 6.10 nM; TrxR IC50 4.60 μM) makes it an ideal chemical probe for investigating whether simultaneous blockade of folate metabolism and thioredoxin-dependent redox homeostasis can overcome methotrexate resistance . Unlike MTX, which lacks TrxR activity, this compound enables single-agent evaluation of the dual-inhibition hypothesis, reducing confounding factors inherent in drug combination studies .

Negative-Control Chemotype for Glutaminase C (GAC) Target Engagement Assays

The thiophen-2-yl substituent at the 5-position is structurally incompatible with the bulky, nonplanar pharmacophore required for GAC inhibition, as defined by the SAR of compound 968 analogs . This compound is therefore predicted to be inactive against GAC and can serve as a well-characterized negative control alongside potent GAC inhibitors (e.g., compound 968 or compound 23) in assays designed to validate GAC-dependent phenotypes, ensuring that observed effects are not artifacts of the dibenzophenanthridine scaffold itself .

Chemical Biology Tool for Redox-Metabolism Crosstalk Profiling

With a defined 754-fold selectivity window between DHFR and TrxR, this compound enables dose-response experiments that can titrate TrxR engagement while maintaining near-complete DHFR inhibition at low nanomolar concentrations . This pharmacological separation is valuable for dissecting the relative contributions of folate cycle disruption versus thioredoxin system inhibition to observed cellular phenotypes, a capability not offered by single-target inhibitors or promiscuous electrophiles .

Reference Standard for Dibenzophenanthridine Library Screening Cascades

As a structurally distinct member of the dibenzophenanthridine class with publicly available, multi-target bioactivity data, this compound can anchor screening libraries by providing a calibrated reference point for DHFR, TrxR, and (predicted) GAC activity . Its well-defined profile allows laboratories to benchmark assay performance across different target panels and to normalize inter-experimental variability when screening novel analogs .

Quote Request

Request a Quote for 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.